2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with chlorine and fluorine atoms attached at specific positions, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the use of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine as a starting material. This compound is subjected to microwave irradiation in the presence of copper iodide and dry pyridine at 115°C for 30 minutes . This method provides an efficient route to the desired thiazolo[5,4-b]pyridine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The thiazole and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. As a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting the PI3K/AKT signaling pathway . This pathway is crucial for cell growth, proliferation, and survival, making the compound a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-fluorophenyl sulfonamide
- 5-Chlorothiophene-2-sulfonamide
- 2-Pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues
Uniqueness
2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine stands out due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This unique structure contributes to its distinct biological activities and potential therapeutic applications. Compared to other similar compounds, it exhibits strong PI3K inhibitory activity, making it a valuable compound for further research and development .
Biologische Aktivität
2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This compound features a thiazole ring fused to a pyridine structure, with chlorine and fluorine substituents at the 2 and 5 positions, respectively. Its unique structure contributes to its reactivity and interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes, which may include the formation of the thiazole ring followed by the introduction of halogen substituents. The synthetic methodology is crucial as it influences the compound's biological activity and efficacy.
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). The binding affinity of this compound to PI3K has been demonstrated through various studies, revealing its potential as a therapeutic agent in cancer treatment.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have shown that the specific substitution pattern of the compound enhances its reactivity and biological activity compared to other similar compounds. For instance, modifications in the sulfonamide functionality have been linked to increased PI3K inhibitory activity, with some derivatives exhibiting IC50 values as low as 3.6 nM .
Anticancer Activity
Several studies have evaluated the anticancer properties of thiazolo[5,4-b]pyridine derivatives. For example, a series of novel derivatives were tested against various cancer cell lines, demonstrating potent inhibition of cell proliferation. The IC50 values for these compounds often fall within the nanomolar range, indicating strong cytotoxic effects .
Compound | Target | IC50 (μM) | Notes |
---|---|---|---|
This compound | PI3K | 3.6 | Strong inhibitory activity |
Derivative A | c-KIT | 4.77 | Higher activity than imatinib |
Derivative B | L1210 leukemia cells | <0.01 | Potent growth inhibition |
Enzyme Inhibition
The compound has been identified as a potent inhibitor of c-KIT kinase, which is crucial for certain types of cancer therapies. A recent study highlighted that specific derivatives showed significantly higher enzymatic inhibitory activity compared to established inhibitors like imatinib .
Comparative Analysis
Comparative studies have shown that this compound exhibits enhanced biological activity compared to other thiazolo-pyridine derivatives. Its unique electronic properties due to halogen substitution contribute to its effectiveness in inhibiting key enzymes involved in cancer progression.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Thiazole ring with Cl and F substitutions | PI3K inhibitor |
2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine | Similar structure with bromine instead of chlorine | Moderate anticancer activity |
Thiazolo[4,5-b]pyridine | Thiazole without halogen substitutions | Lower potency against PI3K |
Eigenschaften
IUPAC Name |
2-chloro-5-fluoro-[1,3]thiazolo[5,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2S/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNUEJNNQXSRAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.